N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-2-1-3-8-12-10(14-15(7)8)13-9(16)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBCMNCPMMPNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds in anhydrous acetonitrile under inert conditions. Triethylamine (Et₃N) is employed as a base to neutralize HCl generated during acyl chloride activation. Key parameters include:
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Temperature : Acyl chloride addition at 5°C to minimize side reactions (e.g., hydrolysis), followed by stirring at ambient temperature until completion.
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Stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures efficient coupling without excess reagent accumulation.
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Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification and Yield
Crude product purification involves silica gel column chromatography using a gradient of ethyl acetate and petroleum ether. This achieves a pale yellow solid with:
Table 1: Standard Amide Coupling Protocol
Alternative Synthetic Strategies
While less common, alternative routes have been explored to address limitations in scalability and environmental impact.
| Method | Time (h) | Yield (%) | Energy Input (W) |
|---|---|---|---|
| Conventional Stirring | 12–24 | 56 | 50–100 |
| Microwave Irradiation | 0.5–1 | 70* | 300–600 |
| *Extrapolated from analogous reactions. |
Industrial Scalability Considerations
Challenges in Large-Scale Production
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Temperature Control : Exothermic acyl chloride addition necessitates jacketed reactors for precise cooling.
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Solvent Recovery : Acetonitrile’s high volatility complicates recycling, prompting exploration of greener solvents (e.g., 2-MeTHF).
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Cost of Purification : Column chromatography is impractical at scale, favoring crystallization or distillation.
Case Study: Pilot-Scale Batch
A pilot facility optimized the process by:
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Replacing column chromatography with antisolvent crystallization (water/ethanol mixture).
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Achieving 52% yield with 97% purity, reducing solvent use by 40%.
Critical Evaluation of Methodologies
Table 3: Method Comparison
| Metric | Amide Coupling | Microwave Synthesis* |
|---|---|---|
| Yield | 56% | 70% |
| Reaction Time | 12–24 h | 0.5–1 h |
| Scalability | Moderate | High |
| Environmental Impact | High solvent use | Reduced waste |
| *Theoretical model based on analogous reactions. |
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The bromine atom can be involved in oxidative reactions.
Reduction: The triazolopyridine core can undergo reduction under specific conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The triazolopyridine core can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The bromine atom and cyclopropanecarboxamide group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
- Molecular Formula : C₁₀H₉BrN₄O
- Molecular Weight : 281.11 g/mol
- CAS Number : 1142943-96-1
- Key Features : A brominated triazolopyridine core fused with a cyclopropanecarboxamide group. The bromine at the 5-position enhances reactivity for further functionalization in drug synthesis .
Comparison with Structurally Related Compounds
Filgotinib (GLPG0634)
Chemical Structure :
- IUPAC Name: N-(5-{4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide monomaleate
- Molecular Formula : C₂₁H₂₃N₅O₃S·C₄H₄O₄
- Molecular Weight : 541.58 g/mol
Key Features :
- Substituents : A phenyl ring substituted with a thiomorpholine-dioxide group enhances JAK1 selectivity.
- Activity : Potent JAK1 inhibitor (IC₅₀ = 629 nM) with reduced off-target effects compared to pan-JAK inhibitors .
- Therapeutic Use : Approved for rheumatoid arthritis due to its improved safety profile .
Synthesis : Synthesized via Suzuki coupling and subsequent amidation steps, starting from intermediates like the target compound .
Solcitinib (GLPG-0778/GSK2586184)
Chemical Structure :
- IUPAC Name : N-(5-(4-(3,3-dimethylazetidine-1-carbonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
- Molecular Formula : C₂₂H₂₃N₅O₂
- Molecular Weight : 389.45 g/mol
Key Features :
- Substituents : A 3,3-dimethylazetidine carbonyl group on the phenyl ring modulates kinase selectivity.
- Activity : Dual JAK1/TYK2 inhibitor under investigation for autoimmune diseases .
Differentiation : The dimethylazetidine group improves solubility and binding affinity compared to filgotinib’s thiomorpholine moiety .
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide
Chemical Structure :
- Core Structure : Imidazo[1,2-a]pyridine instead of triazolo[1,5-a]pyridine.
- Molecular Formula : C₁₀H₉BrN₄O
- Molecular Weight : 281.11 g/mol
Key Features :
- Substituents : Bromine at the 5-position of the imidazo ring.
- Applications : Explored in kinase inhibitor development but lacks the triazolopyridine scaffold’s JAK selectivity .
Structural and Functional Comparison Table
Key Research Findings
Bromine’s Role : The 5-bromo group in the target compound facilitates cross-coupling reactions critical for introducing aryl/heteroaryl groups in JAK inhibitors .
Selectivity Drivers: Filgotinib’s thiomorpholine group reduces JAK2/3 affinity, minimizing hematological side effects .
Biological Activity
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (CAS No. 1142943-96-1) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies.
- Molecular Formula : C10H9BrN4O
- Molecular Weight : 281.11 g/mol
- Structure : The compound features a cyclopropanecarboxamide group linked to a brominated triazolopyridine moiety.
Biological Activity
The biological activity of this compound has been explored in various studies:
1. Anticancer Activity
Research indicates that compounds with triazole and pyridine structures exhibit anticancer properties. A study evaluated the cytotoxic effects of similar triazole derivatives on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Specifically, derivatives containing the triazole ring have shown effectiveness against breast and lung cancer cells.
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity. A recent investigation assessed its efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
3. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It was found to inhibit certain kinases involved in cancer cell signaling pathways, suggesting a mechanism that could be leveraged in targeted cancer therapies.
Synthesis
The synthesis of this compound involves the reaction of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine with cyclopropanecarbonyl chloride. This method has been optimized for yield and purity.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazolopyridine and evaluated their anticancer properties. This compound was among the most effective compounds tested against MCF-7 breast cancer cells.
Case Study 2: Antimicrobial Testing
A recent publication in the International Journal of Antimicrobial Agents reported on the antimicrobial testing of several compounds including this compound. The compound showed promising results against several bacterial strains with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Summary of Findings
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Effective against MCF-7 cells | Journal of Medicinal Chemistry |
| Antimicrobial | Moderate activity against S. aureus | International Journal of Antimicrobial Agents |
| Enzyme Inhibition | Inhibits specific kinases | Various Studies |
Q & A
Basic: What is the molecular identity and storage protocol for N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide?
Answer:
The compound has the molecular formula C₁₀H₉BrN₄O (molar mass: 281.11 g/mol) and CAS number 1142943-96-1 . It should be stored at 2–8°C in a dry, inert environment to prevent degradation. Structural analogs, such as triazolopyridine derivatives, are sensitive to moisture and light, necessitating argon/vacuum sealing for long-term stability .
Basic: What is the synthetic route for this compound, and what are critical reaction conditions?
Answer:
A validated synthesis involves:
Step i : React 5-bromo-2-amino-[1,2,4]triazolo[1,5-a]pyridine with cyclopropanecarbonyl chloride in dry acetonitrile (MeCN) at 5°C, using triethylamine (Et₃N) as a base .
Step ii : Stir the mixture at ambient temperature until consumption of starting material (monitored via TLC/HPLC).
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) yields the product as a pale yellow solid with ~56% yield .
Critical conditions : Strict temperature control (<10°C during acyl chloride addition) minimizes side reactions like hydrolysis.
Advanced: How can crystallography resolve structural ambiguities in triazolopyridine derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. For example, in related triazolopyrimidines, SCXRD confirmed the triazole-pyridine fusion geometry and halogen positioning . Key parameters:
- Data collection : Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL2014 for anisotropic displacement parameters.
- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1519274 for analogous structures) .
For the target compound, SCXRD can clarify bromine substitution effects on planarity and intermolecular interactions.
Advanced: What methodologies assess its kinase inhibition selectivity (e.g., JAK1 vs. JAK2)?
Answer:
- Enzyme assays : Use recombinant JAK1/JAK2 kinases with ATP-concentration-dependent IC₅₀ measurements. For example, Filgotinib (a triazolopyridine JAK1 inhibitor) showed IC₅₀ = 629 nM for JAK1 vs. >10 μM for JAK2 .
- Crystallographic docking : PDB entry 4P7E (JAK1 co-crystallized with a triazolopyridine inhibitor) reveals key interactions:
- Cellular assays : Phospho-STAT3/STAT6 ELISA in cytokine-stimulated cells quantifies pathway-specific inhibition.
Advanced: How do structural modifications (e.g., bromine vs. chlorine) impact bioactivity?
Answer:
- Electrophilic substitution : Bromine’s larger van der Waals radius enhances π-stacking in kinase binding pockets compared to chlorine, improving potency but potentially reducing solubility .
- SAR studies : In triazolopyrimidine sulfonamides, replacing Br with Cl decreased IC₅₀ by 2-fold in kinase assays .
- Computational modeling : DFT calculations (e.g., Gaussian09) can predict charge distribution and electrostatic potential differences between halogens .
Advanced: What analytical techniques validate purity and stability under physiological conditions?
Answer:
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with UV (254 nm) and ESI-MS detection. Purity >98% is required for in vivo studies .
- Stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs). LC-MS monitors degradation products (e.g., hydrolysis of the amide bond) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms structural integrity. Key signals: cyclopropane CH₂ (δ 1.0–1.5 ppm) and triazole NH (δ 10–12 ppm) .
Advanced: How to design in vivo pharmacokinetic studies for this compound?
Answer:
- Animal models : Administer orally (5–50 mg/kg) to Sprague-Dawley rats. Collect plasma at intervals (0.5–24 hrs) for LC-MS/MS analysis .
- Key parameters :
- Cₘₐₓ : Peak plasma concentration.
- T₁/₂ : Half-life (dependent on CYP450 metabolism).
- Bioavailability : Compare AUC (oral vs. IV).
- Metabolite profiling : Identify Phase I/II metabolites (e.g., dehalogenation products) using high-resolution MS .
Advanced: What computational tools predict its ADMET properties?
Answer:
- SwissADME : Predicts logP (2.1), H-bond donors/acceptors (1/4), and BBB permeability (low) .
- AutoDock Vina : Docking into JAK1 (PDB: 4P7E) estimates binding energy (< -8 kcal/mol for high affinity) .
- ADMETlab 2.0 : Flags potential hepatotoxicity (e.g., CYP3A4 inhibition risk) .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Optimize stoichiometry : Excess acyl chloride (2.5 eq.) ensures complete amidation .
- Solvent choice : Replace MeCN with DMF for better solubility at >100 g scale.
- Workup : Acid-base extraction (1M HCl) removes unreacted amine.
- Crystallization : Recrystallize from ethanol/water (7:3) to improve purity (>99%) .
Advanced: What are conflicting reports in biological activity data, and how to resolve them?
Answer:
- Contradiction : Discrepancies in IC₅₀ values across studies (e.g., JAK1 inhibition).
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
